Sublingual Bioavailability Advantage: 35% Absolute Bioavailability Versus <2% Oral, a 17.5-Fold Increase
Asenapine sublingual tablet achieves 35% absolute bioavailability, compared to <2% when swallowed as an oral tablet, representing a 17.5-fold increase enabled by avoidance of first-pass hepatic metabolism. No other FDA-approved atypical antipsychotic tablet formulation demonstrates this degree of bioavailability dependence on sublingual absorption [1]. Swallowing even the sublingual formulation reduces bioavailability to <2%; buccal placement ('cheeking') increases systemic exposure (AUC) by 24% over sublingual administration, while supralingual placement yields comparable exposure [2].
| Evidence Dimension | Absolute bioavailability |
|---|---|
| Target Compound Data | 35% (sublingual administration at 5 mg) |
| Comparator Or Baseline | <2% (oral ingestion of same sublingual tablet) |
| Quantified Difference | 17.5-fold increase in bioavailability via sublingual route |
| Conditions | Healthy volunteer and patient pharmacokinetic studies; absolute bioavailability determined via intravenous reference [1] |
Why This Matters
For procurement, this defines an irreversible formulation dependency: the therapeutic effect of the compound is contingent on sublingual absorption; no oral tablet equivalent exists or can be compounded without complete loss of systemic drug exposure.
- [1] Citrome L. Asenapine: an atypical antipsychotic with atypical formulations. Ther Adv Psychopharmacol. 2021;11:20451253211035269. Table 1: sublingual bioavailability 35% vs. <2% if swallowed. doi:10.1177/20451253211035269 View Source
- [2] Gerrits MG, de Greef R, Peeters PA. Effect of absorption site on the pharmacokinetics of sublingual asenapine in healthy male subjects. Biopharm Drug Dispos. 2010;31(5-6):351-7. doi:10.1002/bdd.720 View Source
